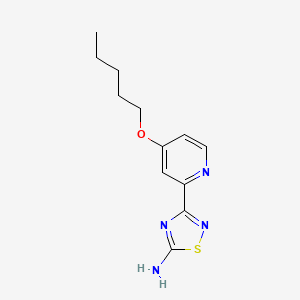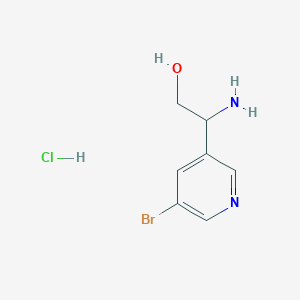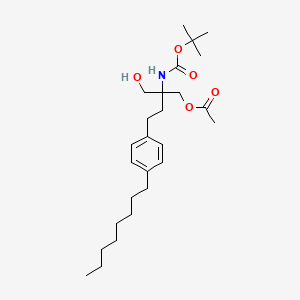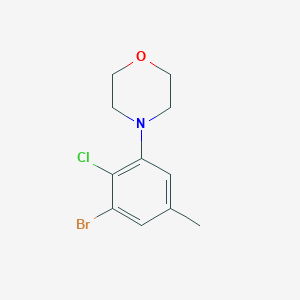![molecular formula C12H15N3 B13865864 2-[(Dimethylamino)methyl]-6-quinolinamine](/img/structure/B13865864.png)
2-[(Dimethylamino)methyl]-6-quinolinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(Dimethylamino)methyl]quinolin-6-amine is a heterocyclic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(dimethylamino)methyl]quinolin-6-amine typically involves the reaction of quinoline with dimethylamine. One common method is the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent . Another method is the Doebner-Miller synthesis, which uses a separately prepared α,β-unsaturated carbonyl compound .
Industrial Production Methods
Industrial production of quinoline derivatives often employs large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of catalysts and solvents that can be recycled and reused is also common in industrial settings to minimize environmental impact .
化学反応の分析
Types of Reactions
2-[(Dimethylamino)methyl]quinolin-6-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted quinolines, which can have different biological activities and applications .
科学的研究の応用
2-[(Dimethylamino)methyl]quinolin-6-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential antimicrobial and antimalarial properties.
Medicine: It has shown promise in the development of new anticancer agents.
Industry: Used in the production of dyes and pigments due to its stable chemical structure.
作用機序
The mechanism of action of 2-[(dimethylamino)methyl]quinolin-6-amine involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes or interfere with DNA replication, leading to its antimicrobial and anticancer effects. The compound’s dimethylamino group plays a crucial role in its binding affinity to these targets .
類似化合物との比較
Similar Compounds
Chloroquine: An antimalarial drug with a similar quinoline structure.
Ferroquine: A derivative of chloroquine with enhanced antimalarial activity.
Bedaquiline: A diarylquinoline used to treat multidrug-resistant tuberculosis.
Uniqueness
2-[(Dimethylamino)methyl]quinolin-6-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
分子式 |
C12H15N3 |
|---|---|
分子量 |
201.27 g/mol |
IUPAC名 |
2-[(dimethylamino)methyl]quinolin-6-amine |
InChI |
InChI=1S/C12H15N3/c1-15(2)8-11-5-3-9-7-10(13)4-6-12(9)14-11/h3-7H,8,13H2,1-2H3 |
InChIキー |
RNBVCCIKTUIEQF-UHFFFAOYSA-N |
正規SMILES |
CN(C)CC1=NC2=C(C=C1)C=C(C=C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,4,5-Trihydroxy-6-[1-methyl-4-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperazin-1-ium-1-yl]oxane-2-carboxylate](/img/structure/B13865789.png)



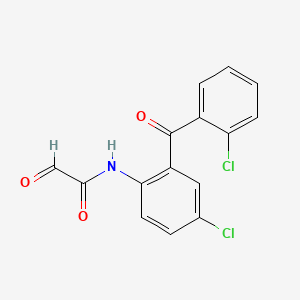

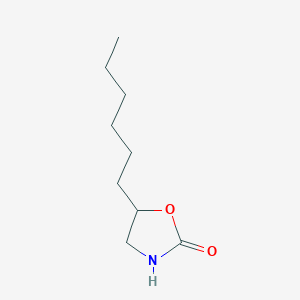
![3',5'-Bis-O-[(1,1-dimethylethyl)dimethylsilyl]-a-[[(1,1-dimethylethyl)dimethylsilyl]oxy]thymidine](/img/structure/B13865814.png)
![[3-[(3,5-Dimethylphenyl)methoxy]phenyl]methanol](/img/structure/B13865815.png)

